molecular formula C28H29NO7 B12388196 eIF4A3-IN-15

eIF4A3-IN-15

Cat. No.: B12388196
M. Wt: 491.5 g/mol
InChI Key: YXQHJBAHHCCSAR-GWNOIRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eukaryotic Initiation Factor 4A-3 Inhibitor 15 (eIF4A3-IN-15) is a small molecule inhibitor specifically designed to target and inhibit the activity of eukaryotic initiation factor 4A-3. Eukaryotic initiation factor 4A-3 is a member of the DEAD-box protein family and plays a crucial role in RNA metabolism, including mRNA splicing, translation initiation, and nonsense-mediated mRNA decay. The inhibition of eukaryotic initiation factor 4A-3 has been shown to have potential therapeutic applications in cancer treatment and other diseases where RNA metabolism is dysregulated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eukaryotic initiation factor 4A-3 inhibitor 15 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups to achieve the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production of eukaryotic initiation factor 4A-3 inhibitor 15 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of specialized equipment, such as reactors and purification systems, to handle large volumes of reagents and intermediates. Quality control measures, including analytical techniques like high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Eukaryotic initiation factor 4A-3 inhibitor 15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s inhibitory activity.

Scientific Research Applications

Eukaryotic initiation factor 4A-3 inhibitor 15 has a wide range of scientific research applications, including:

    Cancer Research: The compound has shown potential in inhibiting the growth of various cancer cell lines by targeting eukaryotic initiation factor 4A-3, which is often overexpressed in tumors.

    RNA Metabolism Studies: Researchers use the inhibitor to study the role of eukaryotic initiation factor 4A-3 in RNA splicing, translation initiation, and mRNA decay.

    Drug Development: The compound serves as a lead molecule for developing new therapeutics targeting RNA metabolism-related diseases.

    Biological Research: It is used to investigate the molecular mechanisms underlying RNA processing and its impact on cellular functions.

Mechanism of Action

Eukaryotic initiation factor 4A-3 inhibitor 15 exerts its effects by binding to the eukaryotic initiation factor 4A-3 protein and inhibiting its RNA helicase activity. This inhibition disrupts the formation of the exon junction complex and interferes with mRNA splicing and translation initiation. The compound also affects nonsense-mediated mRNA decay, leading to the accumulation of defective mRNAs. The molecular targets and pathways involved include the exon junction complex components and various RNA-binding proteins that interact with eukaryotic initiation factor 4A-3.

Comparison with Similar Compounds

Eukaryotic initiation factor 4A-3 inhibitor 15 is unique compared to other similar compounds due to its high specificity and potency in inhibiting eukaryotic initiation factor 4A-3. Similar compounds include:

    Eukaryotic Initiation Factor 4A-1 Inhibitors: These inhibitors target a different member of the DEAD-box protein family and have distinct biological effects.

    Eukaryotic Initiation Factor 4A-2 Inhibitors: These compounds also target a related protein but may have different selectivity and potency profiles.

    General RNA Helicase Inhibitors: These inhibitors target a broader range of RNA helicases and may lack the specificity of eukaryotic initiation factor 4A-3 inhibitor 15.

Properties

Molecular Formula

C28H29NO7

Molecular Weight

491.5 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-6-(methylamino)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C28H29NO7/c1-29-18-14-20(34-3)24-21(15-18)36-28(17-10-12-19(33-2)13-11-17)23(16-8-6-5-7-9-16)22(26(31)35-4)25(30)27(24,28)32/h5-15,22-23,25,29-30,32H,1-4H3/t22-,23-,25-,27+,28+/m1/s1

InChI Key

YXQHJBAHHCCSAR-GWNOIRNCSA-N

Isomeric SMILES

CNC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O

Canonical SMILES

CNC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O

Origin of Product

United States

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